molecular formula C7H6ClN3 B1366616 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 40851-92-1

5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No. B1366616
CAS RN: 40851-92-1
M. Wt: 167.59 g/mol
InChI Key: YATVGOHRVZELJH-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

The synthesis of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine involves the cyclization of the imidazo[4,5-b]pyridine ring system. This is achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process results in the formation of imidazo[4,5-b]pyridine and its 2-methyl derivative .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine consists of an imidazole ring fused with a pyridine moiety . The compound contains three carbon atoms, two nitrogen atoms, and one chlorine atom .


Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine are primarily associated with its synthesis. The reaction of 2,3-diaminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride, which is obtained by the reaction of disulfur dichloride with chloroacetonitrile, is one such method .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine include a molecular weight of 167.6 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Pharmacology and Medicinal Chemistry

    • Imidazo[4,5-b]pyridines have been found to have a wide range of pharmacological potential . They are known to play a crucial role in numerous disease conditions .
    • They have been found to have bioactivity as GABA A receptor positive allosteric modulators . Other classes of drugs in this group include proton pump inhibitors, aromatase inhibitors, and NSAIDs .
    • They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
    • The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
  • Synthetic Chemistry

    • There are various methods for the synthesis of imidazo[4,5-b]pyridines . The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine .
    • These are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .
    • Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine, where the reducing agent is hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
  • Anti-Inflammatory and Antitumor Activity

    • Imidazo[4,5-b]pyridines have been found to have anti-inflammatory and antitumor activities .
    • They can influence many cellular pathways necessary for the proper functioning of cancerous cells .
    • The collective results of biochemical and biophysical properties foregrounded their medicinal significance in cancer and inflammation .
  • Inhibitors of IKK-ɛ and TBK1

    • Imidazo[4,5-b]pyridines have been found to inhibit IKK-ɛ and TBK1 .
    • IKK-ɛ and TBK1 activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
  • GABA A Receptor Agonists

    • Imidazo[4,5-b]pyridines have been found to have bioactivity as GABA A receptor positive allosteric modulators .
    • Bamaluzole with the imidazo[4,5-c]pyridine system is a GABA A receptor agonist patented as an anticonvulsant .
  • Aurora-A Kinase Inhibitors

    • Imidazo[4,5-b]pyridines have been found to inhibit Aurora-A kinase .
    • The Aurora-A and tumor cell growth inhibitory effect of replacing the R2 (4-methylpiperazin-1-yl)phenyl moiety in 5 and 6 with a range of five-membered heteroaromatic rings was studied .
  • Antiviral and Antimicrobial Activity

    • Imidazo[4,5-b]pyridines have been found to possess antiviral and antimicrobial activities.
    • They are known to play a crucial role in numerous disease conditions .
    • The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
  • Anti-Inflammatory Agents

    • Imidazo[4,5-b]pyridines are nonsteroidal anti-inflammatory agents .
    • They exhibit antidepressant , cardiotonic , hypotensive, antiarrhythmic , and antisecretory activity.
  • Antagonists of Angiotensin II Receptors

    • Among compounds of this class, antagonists of angiotensin II receptors that exhibit hypotensive activity are known .
  • Agricultural Applications

    • Other aspects of the practical application of derivatives of imidazopyridines are known; for example, they are used in agriculture for the treatment of the shoots of broad-leaved plants and in the fight against rodents .
  • Synthetic Chemistry

    • There are various methods for the synthesis of imidazo[4,5-b]pyridines .
    • A methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized, and subsequent cyclization in the presence of sulfuryl chloride leads to imidazopyridine if the second NH2 group is free .
  • One-Pot Reaction Conditions

    • With the one-pot reaction conditions for the preparation of 4 in hand, we set out to investigate the substrate scope for a range of primary amines and aldehydes .

Safety And Hazards

The safety information available indicates that 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

5-chloro-2-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATVGOHRVZELJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420783
Record name 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine

CAS RN

40851-92-1
Record name 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40851-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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